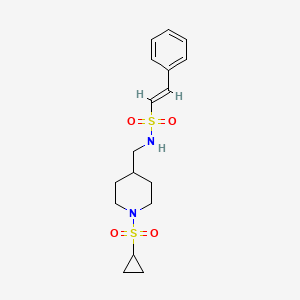

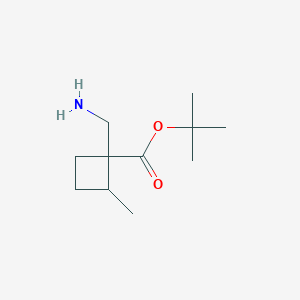

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase (JAK) enzymes. It was first synthesized by Pfizer in 2005 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases and inflammatory disorders.

Applications De Recherche Scientifique

Enzyme Inhibition

Membrane-bound Phospholipase A2 Inhibitors : A study revealed that derivatives of benzenesulfonamides, similar in structure to the compound , showed potent inhibitory effects on membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in animal models, suggesting potential therapeutic applications for cardiovascular diseases (Oinuma et al., 1991).

Cholinesterase Inhibition : Research into N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives uncovered their effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating neurodegenerative diseases, such as Alzheimer's (Khalid, 2012).

Carbonic Anhydrase Isozyme Inhibitors : Another study introduced sulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, and various other moieties as inhibitors of human carbonic anhydrase isozymes I, II, IX, and XII. These compounds demonstrated low nanomolar activity against these enzymes, suggesting potential for cancer therapy due to the significant inhibition of tumor-associated isozymes IX and XII (Alafeefy et al., 2015).

Medicinal Chemistry Applications

Antidepressant Activity : A novel antidepressant, Lu AA21004, was studied for its metabolic pathways in human liver microsomes, revealing insights into its oxidative metabolism. This research highlights the compound's potential application in treating major depressive disorders through various metabolites formed during its metabolism (Hvenegaard et al., 2012).

Anticancer Activity : The synthesis and evaluation of 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides for anticancer activity revealed compounds with promising activity profiles against leukemia, colon cancer, and melanoma cell lines, showcasing the therapeutic potential of sulfonamide derivatives in oncology (Szafrański & Sławiński, 2015).

Anti-bacterial Activity : Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to strong anti-bacterial activity against both Gram-negative and Gram-positive bacteria, indicating the compound's utility in developing new antibacterial agents (Khalid et al., 2016).

Propriétés

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S2/c20-24(21,13-10-15-4-2-1-3-5-15)18-14-16-8-11-19(12-9-16)25(22,23)17-6-7-17/h1-5,10,13,16-18H,6-9,11-12,14H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZXQPSSIZSILL-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2688117.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

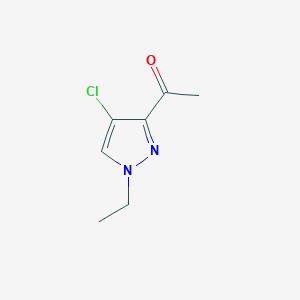

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

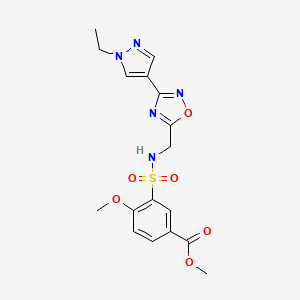

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)

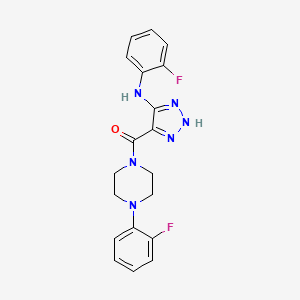

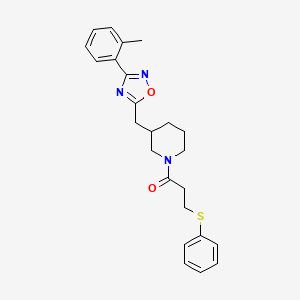

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2688131.png)

![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)